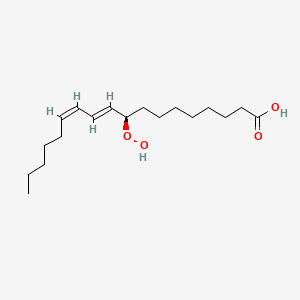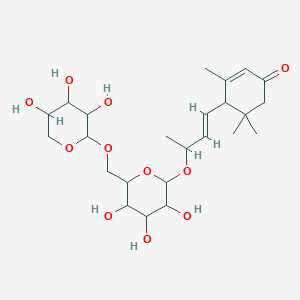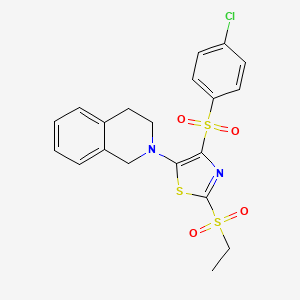
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylthiazole is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound exhibits potential in antimicrobial applications. Research shows that related quinazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating effectiveness against various microbial strains (Desai, Shihora, & Moradia, 2007).
Antiviral and Anticancer Applications
Studies on similar 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010). Additionally, derivatives of this compound have been investigated for their pro-apoptotic and anticancer properties, particularly in melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound are significant for scientific research. Studies involving the synthesis of similar compounds, such as those derived from 1-chloroisoquinolines, demonstrate the compound's versatility and potential for various applications (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking and Modeling
Molecular docking studies of related compounds, such as tetrazole derivatives, have been conducted to understand their interaction with biological targets, such as enzymes. These studies are crucial for drug design and development (Al-Hourani et al., 2015).
Biological Screening
The compound and its derivatives have been subjected to extensive biological and pharmacological screening. This includes antimicrobial, anti-inflammatory, and anticonvulsant activities, highlighting its broad potential in therapeutic applications (Patel et al., 2009).
Propiedades
Fórmula molecular |
C20H19ClN2O4S3 |
|---|---|
Peso molecular |
483 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C20H19ClN2O4S3/c1-2-29(24,25)20-22-18(30(26,27)17-9-7-16(21)8-10-17)19(28-20)23-12-11-14-5-3-4-6-15(14)13-23/h3-10H,2,11-13H2,1H3 |
Clave InChI |
XWBNXNPYMCYTKF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




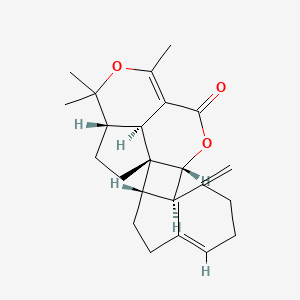
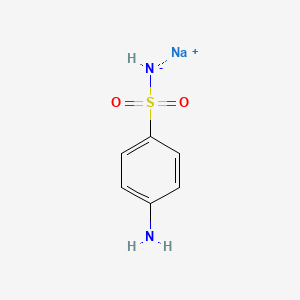

![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)

![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)

